2,3,3',4'-Tetrachlorobiphenyl

説明

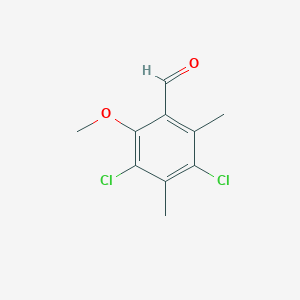

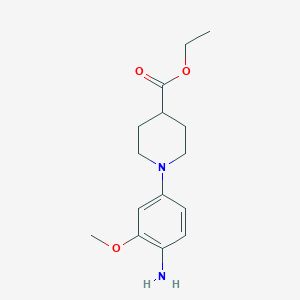

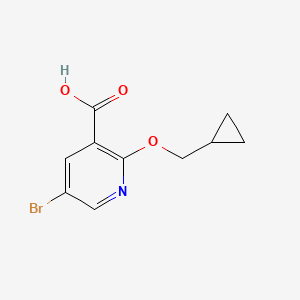

2,3,3',4'-Tetrachlorobiphenyl (TCBP) is a chlorinated biphenyl with specific positions of chlorine atoms on the biphenyl structure. It is a type of polychlorinated biphenyl (PCB), which are environmental pollutants known for their persistence and potential to bioaccumulate. TCBP, in particular, has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties due to its relevance in toxicological studies and environmental impact .

Synthesis Analysis

The synthesis of TCBP involves diazotization of 3,3'-dichlorobenzidine followed by chlorination using cuprous chloride and hydrochloric acid. The purification process includes alumina column chromatography and recrystallization from ethanol, resulting in a product with greater than 99% purity. The yield of this process is reported to be between 40-44%. The identity of the synthesized TCBP is confirmed through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Molecular Structure Analysis

The molecular structure of TCBP is characterized by the presence of four chlorine atoms attached to the biphenyl rings. The exact positions of these chlorine atoms are crucial as they determine the compound's biological activity and environmental behavior. The structure has been confirmed through various analytical techniques, including GC-MS and NMR .

Chemical Reactions Analysis

TCBP undergoes metabolic reactions in organisms, leading to the formation of hydroxylated metabolites. These metabolites are excreted in feces and urine and can be identified by comparing them to synthetic standards using GC/MS. The metabolites include hydroxy-TCB and dihydroxy-tetrachlorobiphenyls, which indicate the compound's reactivity and potential transformation in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of TCBP, such as its high purity and stability, make it suitable for use in toxicological studies. The compound's chromatographic behavior and detection methods have been assessed, ensuring reliable results in studies investigating its environmental and health effects. The presence of impurities, such as trichlorobiphenyl, has been quantified and constitutes a minimal percentage of the final product .

Relevant Case Studies

TCBP has been studied for its interaction with biological systems, particularly its binding to the aryl hydrocarbon receptor (AhR). It exhibits antiestrogenic and antitumorigenic activities in rodent uterine and mammary cells, as well as in human breast cancer cells. This is consistent with the ligand-mediated AhR-ER crosstalk, which does not involve estrogen receptor (ER) agonist activity. TCBP also significantly inhibits mammary tumor growth in rats, indicating its potential therapeutic applications .

In another case, the excretion and tissue retention of TCBP metabolites were studied in mice. The study provided insights into the compound's metabolism and the identification of various hydroxylated metabolites in feces, urine, liver, and adipose tissue. This information is crucial for understanding the environmental persistence and bioaccumulation potential of TCBP .

科学的研究の応用

Specific Scientific Field

Environmental Science and Pollution Research

Summary of the Application

The fate and transport of polychlorinated biphenyls (PCBs), a class of persistent organic compounds, in soils are markedly affected by their sorption/desorption on soil organic matters (SOM) due to the high hydrophobicity of PCBs .

Methods of Application or Experimental Procedures

The effect of composition and microstructure of humic acid (HA), an important fraction of SOM, on the sorption of 2,3,3’,4’-Tetrachlorobiphenyl (PCB77) was investigated . The primary sorption mechanism of PCB77 on HAs was demonstrated using Fourier transform infrared (FTIR) and solid-state carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy analysis .

Results or Outcomes

The results of the sorption experiment showed that the sorption capacity of PCB77 on HAs followed a similar order of YHA>SHA>AHA, indicating the content of unsaturated C of HAs controlled the sorption of PCB77 on HAs . The primarily possible mechanism was π-π conjugative interaction and hydrophobic binding between PCB77 and HAs .

Biotransformation by Whole Plants

Specific Scientific Field

Environmental Science and Technology

Summary of the Application

In vivo research has shown that whole plants like poplars and switchgrass might transform lower chlorinated congeners to hydroxylated PCBs .

Methods of Application or Experimental Procedures

Poplar plants (Populus deltoides×nigra, DN34) and switchgrass (Panicum vigratum, Alamo) were hydroponically exposed to 2,3,3’,4’-Tetrachlorobiphenyl (CB77) .

Results or Outcomes

Metabolism in plants occurred rapidly, and metabolites were detected after only a 24-hour exposure . Rearrangement of chlorine atoms and dechlorination of CB77 by plants was unexpectedly observed . In addition, poplars were able to hydroxylate CB77, but switchgrass was not, suggesting that enzymatic transformations are plant-specific .

Reductive Dechlorination in Sediment Cultures

Specific Scientific Field

Summary of the Application

Anaerobic cultures capable of reductively dechlorinating 2,3,4,5-tetrachlorobiphenyl were enriched from three different sediments . This process is important for the bioremediation of environments contaminated with polychlorinated biphenyls .

Methods of Application or Experimental Procedures

Three different sediments (one estuarine, one marine, and one riverine) were enriched with two different electron donors (elemental iron or a mixture of fatty acids) .

Results or Outcomes

The removal of doubly flanked meta and para chlorines to form 2,3,5-CB and 2,4,5-CB was observed in all cultures . A common population that showed a high phylogenetic relatedness to Dehalococcoides species was detected in these cultures .

Endocrine Disruptor

Specific Scientific Field

Summary of the Application

2,3,4,4’-Tetrachlorobiphenyl is classified as an endocrine disruptor . Endocrine disruptors are chemicals that can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects .

Methods of Application or Experimental Procedures

This classification is based on the chemical structure and biological activity of 2,3,4,4’-Tetrachlorobiphenyl .

Results or Outcomes

Due to its potential to disrupt the endocrine system, 2,3,4,4’-Tetrachlorobiphenyl is subject to regulations and monitoring .

Industrial Applications

Specific Scientific Field

Summary of the Application

2,3,3’,4’-Tetrachlorobiphenyl, as a member of the polychlorinated biphenyls (PCBs) family, was widely used in numerous industrial applications during the twentieth century .

Methods of Application or Experimental Procedures

Due to their thermal and chemical stability, low vapor pressure, and flammability, PCBs were used in insulation, lubrication, pesticide extension, adhesion, heat transfer, sealing, painting, and carbonless copy paper .

Results or Outcomes

The widespread use of PCBs has led to environmental contamination, leading to regulations and restrictions on their use .

Microbial Degradation

Specific Scientific Field

Summary of the Application

Microorganisms capable of degrading 2,3,3’,4’-Tetrachlorobiphenyl have been identified . This process is important for the bioremediation of environments contaminated with PCBs .

Methods of Application or Experimental Procedures

Anaerobic cultures capable of reductively dechlorinating 2,3,3’,4’-Tetrachlorobiphenyl were enriched from different sediments . Two different electron donors were used in enrichments .

Results or Outcomes

The removal of doubly flanked meta and para chlorines was observed in all cultures . A common population that showed a high phylogenetic relatedness to Dehalococcoides species was detected in these cultures .

将来の方向性

Given the persistent nature of PCBs and their potential health risks, future research will likely focus on developing more effective methods for the detection, degradation, and removal of these compounds from the environment. Additionally, further studies on the specific health effects and mechanisms of action of individual PCB congeners, such as 2,3,3’,4’-Tetrachlorobiphenyl, may also be conducted .

特性

IUPAC Name |

1,2-dichloro-3-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-5-4-7(6-11(9)15)8-2-1-3-10(14)12(8)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCGJRRROFURDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074153 | |

| Record name | 2,3,3',4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3',4'-Tetrachlorobiphenyl | |

CAS RN |

41464-43-1 | |

| Record name | 2,3,3′,4′-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4'-Tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3',4'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC04NXT03J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)

![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)

![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)